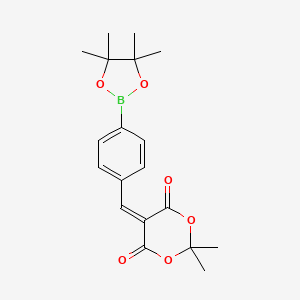![molecular formula C25H24N4O2 B2511996 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251579-52-8](/img/structure/B2511996.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intricate molecule composed of several heterocyclic rings and functional groups. Its complex structure suggests potential for varied biological activity and applicability in multiple fields of research.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials like quinoline derivatives, ethyl derivatives, and pyrimidine derivatives.
Reactions: The process generally includes sequential condensation, cyclization, and functional group transformations.
Conditions: Reactions often require specific catalysts, such as palladium or copper complexes, along with appropriate solvents like dichloromethane or dimethylformamide. Reaction temperatures may range from room temperature to elevated temperatures, and pH control is often necessary.
Industrial Production Methods: Scaling up for industrial production would involve optimizing yields and reaction conditions. Automation and continuous flow systems could enhance efficiency and consistency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially converting alcohol groups to carbonyls or further to carboxylic acids.
Reduction: Reductive amination and hydrogenation can modify functional groups like carbonyls to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitutions can introduce various substituents into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium/carbon catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation leads to ketones, aldehydes, or carboxylic acids.
Reduction results in alcohols or amines.
Substitution introduces a variety of functional groups, enhancing the compound's versatility.
科学的研究の応用
Chemistry:
As a building block for synthesizing more complex molecules.
Used in studies involving electron transfer and catalytic processes.
Biology:
Potential as a scaffold for designing biologically active molecules.
Investigated for its binding affinity to various biological targets, such as enzymes or receptors.
Medicine:
Explored as a candidate for developing new pharmaceuticals, particularly in treating conditions related to its molecular targets.
Studies on its pharmacokinetics and pharmacodynamics.
Industry:
Application in material science for developing new materials with specific properties.
Utilized in the creation of novel catalysts for chemical reactions.
作用機序
The compound exerts its effects primarily through binding interactions with specific molecular targets. The heterocyclic structure may allow it to act as an inhibitor or activator of enzymes, receptors, or other proteins. Pathways involved include modulation of enzymatic activities, receptor signal transduction, and potential interference with nucleic acid functions.
類似化合物との比較
3-ethyl-5-phenyl-7-(2-pyridyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
6-(1,2,3,4-tetrahydroquinolin-7-yl)-5-oxo-5,6-dihydroindolizine-7-carboxylic acid
2-(4-chlorobenzoyl)-3-ethyl-6-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one
These compounds share structural similarities but vary in their functional groups and ring configurations, which influence their chemical behavior and applications.
That's a deep dive into 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one! Fascinating stuff, right? Anything else you'd like to explore about this compound or another topic?
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBRERLUITIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)
![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)





![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)
